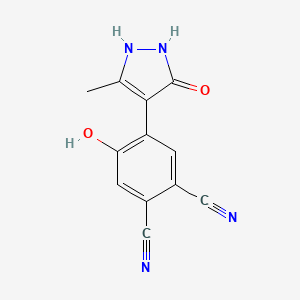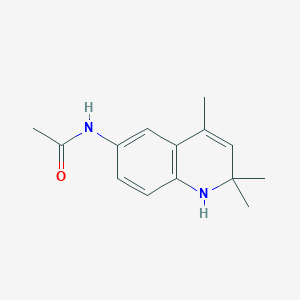
4-hydroxy-5-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)benzene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-5-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)benzene-1,2-dicarbonitrile is a complex organic compound featuring a benzene ring substituted with hydroxy, nitrile, and pyrazole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-5-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its attachment to a benzene ring with appropriate substituents.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Formation of the Benzene Derivative: The benzene ring with hydroxy and nitrile groups can be prepared through nitration, reduction, and subsequent cyanation reactions.
Coupling Reaction: The final step involves coupling the pyrazole ring with the benzene derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitrile groups can be reduced to amines using hydrogenation or other reducing agents.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of 4-oxo-5-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)benzene-1,2-dicarbonitrile.
Reduction: Formation of 4-hydroxy-5-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)benzene-1,2-diamine.
Substitution: Formation of halogenated derivatives such as 4-hydroxy-5-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-bromobenzene-1,2-dicarbonitrile.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest potential as an inhibitor of specific enzymes or receptors, making it a candidate for therapeutic development.
Industry
In industry, this compound might be used in the production of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-5-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)benzene-1,2-dicarbonitrile would depend on its specific application. For instance, if used as a drug, it might inhibit a particular enzyme by binding to its active site, thereby blocking substrate access. The hydroxy and nitrile groups could form hydrogen bonds or other interactions with the target protein, stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-3,5-dinitrobenzonitrile: Similar in having a hydroxy and nitrile group on a benzene ring but differs in the presence of nitro groups instead of a pyrazole ring.
5-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile: Similar pyrazole and benzene structures but lacks the additional nitrile group.
Uniqueness
The uniqueness of 4-hydroxy-5-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)benzene-1,2-dicarbonitrile lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential bioactivities. The presence of both hydroxy and nitrile groups, along with the pyrazole ring, offers multiple sites for interaction with biological targets or further chemical transformations.
This compound’s distinct structure and reactivity make it a valuable subject for ongoing research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H8N4O2 |
|---|---|
Peso molecular |
240.22 g/mol |
Nombre IUPAC |
4-hydroxy-5-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H8N4O2/c1-6-11(12(18)16-15-6)9-2-7(4-13)8(5-14)3-10(9)17/h2-3,17H,1H3,(H2,15,16,18) |
Clave InChI |
GERVTQRCRYPTEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NN1)C2=C(C=C(C(=C2)C#N)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5'-Amino-7a-hydroxy-3a-methyl-2,2'-dioxo-1,1',2,2',3a,4,5,6,7,7a-decahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile](/img/structure/B11045385.png)
![4-[3-(7-Methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B11045390.png)
![2-methyl-N-{[(2-methylphenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B11045394.png)
![5-{[4-(Pyridin-4-YL)-1H-pyrazol-1-YL]methyl}-N-{[3-(trifluoromethyl)phenyl]methyl}-12-oxazole-3-carboxamide](/img/structure/B11045400.png)
![5-(Phenylamino)-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile](/img/structure/B11045405.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045406.png)
![(E)-N,N-dimethyl-2-{3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl}ethenamine](/img/structure/B11045414.png)


![3'-phenyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11045439.png)
![1-acetyl-4-[(4-chlorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045456.png)
![3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045457.png)
